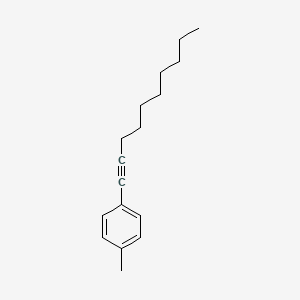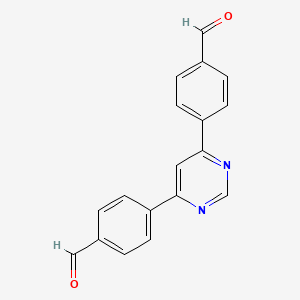
Benzene, 1-(1-decynyl)-4-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-(1-decynyl)-4-methyl-: is an organic compound characterized by the presence of a benzene ring substituted with a 1-decynyl group and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(1-decynyl)-4-methyl- typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene reacts with 1-decynyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often include anhydrous environments and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of Benzene, 1-(1-decynyl)-4-methyl- may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound with minimal impurities.
Analyse Chemischer Reaktionen
Types of Reactions: Benzene, 1-(1-decynyl)-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the alkyne group to form alkanes.
Substitution: Electrophilic substitution reactions are common, where the benzene ring undergoes substitution with electrophiles such as halogens or nitro groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alkanes.
Substitution: Halogenated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Benzene, 1-(1-decynyl)-4-methyl- is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving alkynes. Its structural features make it a valuable tool for investigating biochemical pathways.
Medicine: Potential applications in medicinal chemistry include the development of novel pharmaceuticals. The compound’s ability to undergo various chemical reactions makes it a versatile intermediate in drug synthesis.
Industry: In the industrial sector, Benzene, 1-(1-decynyl)-4-methyl- is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.
Wirkmechanismus
The mechanism of action of Benzene, 1-(1-decynyl)-4-methyl- involves its interaction with molecular targets through its functional groups. The alkyne group can participate in cycloaddition reactions, while the benzene ring can undergo electrophilic substitution. These interactions enable the compound to exert its effects in various chemical and biological systems.
Vergleich Mit ähnlichen Verbindungen
- Benzene, 1-decynyl-
- Benzene, 4-methyl-
- Benzene, 1-(1-decynyl)-
Comparison: Benzene, 1-(1-decynyl)-4-methyl- is unique due to the presence of both a 1-decynyl group and a methyl group on the benzene ring. This dual substitution pattern imparts distinct chemical properties and reactivity compared to similar compounds with only one substituent. The combination of these groups enhances its versatility in synthetic applications and research.
Eigenschaften
CAS-Nummer |
295323-16-9 |
|---|---|
Molekularformel |
C17H24 |
Molekulargewicht |
228.37 g/mol |
IUPAC-Name |
1-dec-1-ynyl-4-methylbenzene |
InChI |
InChI=1S/C17H24/c1-3-4-5-6-7-8-9-10-11-17-14-12-16(2)13-15-17/h12-15H,3-9H2,1-2H3 |
InChI-Schlüssel |
JBESZEDHUNRPGZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC#CC1=CC=C(C=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,6-Diazaspiro[3.4]octane-2-carboxylic acid, 8-(ethoxyimino)-6-(phenylmethyl)-, 1,1-dimethylethyl ester](/img/structure/B12576853.png)
![2-[4-(4-Formylphenoxy)butoxy]benzaldehyde](/img/structure/B12576861.png)
![Acetamide,2-[[3-(cyclopentylmethyl)-2-quinolinyl]thio]-N-(6-methoxy-2-benzothiazolyl)-](/img/structure/B12576872.png)
![N-[(4-Hydroxyphenyl)methyl]-N-(2-methylphenyl)benzamide](/img/structure/B12576879.png)

![Butanoic acid, 4,4'-[(2-formyl-1,3-phenylene)bis(oxy)]bis-, diethyl ester](/img/structure/B12576887.png)
![Ethanedione, bis[4-[(4-fluorophenyl)ethynyl]phenyl]-](/img/structure/B12576888.png)

![2'-Deoxy-5-({2-[2-(2,2,2-trifluoroacetamido)ethoxy]ethoxy}methyl)cytidine](/img/structure/B12576905.png)


![1,2-Benzenedicarbonitrile, 4-[[(4-methylphenyl)methyl]thio]-](/img/structure/B12576942.png)


